3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{pyrido[2,3-d]pyrimidin-4-yl}azetidine
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Overview
Description
3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{pyrido[2,3-d]pyrimidin-4-yl}azetidine is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of both pyrido[2,3-d]pyrimidine and azetidine moieties within its structure suggests that it may exhibit a range of biological activities.
Mechanism of Action
Target of Action
The primary target of this compound is the α-amylase enzyme . This enzyme plays a crucial role in the breakdown of starch molecules into smaller ones such as glucose and maltose . In the context of diabetes, increased α-amylase activity can contribute to the rapid breakdown of complex carbohydrates into glucose, leading to a faster rise in blood glucose levels following a meal .
Mode of Action
The compound interacts with its target, the α-amylase enzyme, by inhibiting its activity . This inhibition can slow down the digestion and absorption of carbohydrates, resulting in a more regulated and progressive release of glucose into the circulation .
Biochemical Pathways
The inhibition of α-amylase activity affects the carbohydrate metabolism pathway . By reducing α-amylase activity, the breakdown of complex carbohydrates into glucose is slowed down. This leads to a slower increase in blood glucose levels after a meal, which can help manage hyperglycemia in diabetic patients .
Result of Action
The result of the compound’s action is a significant inhibition of the α-amylase enzyme . This leads to a slower digestion and absorption of carbohydrates, resulting in a more gradual increase in blood glucose levels . In vitro antidiabetic analysis demonstrated excellent antidiabetic action for similar compounds .
Biochemical Analysis
Biochemical Properties
The compound 3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{pyrido[2,3-d]pyrimidin-4-yl}azetidine has been studied for its ability to inhibit the α-amylase enzyme . This enzyme plays a crucial role in the breakdown of starch molecules into smaller ones such as glucose and maltose . The compound’s interaction with this enzyme could potentially influence various biochemical reactions .
Cellular Effects
In the context of diabetes, increased α-amylase activity can contribute to the rapid breakdown of complex carbohydrates into glucose . This, in turn, causes a faster rise in blood glucose levels following a meal, worsening hyperglycemia . The compound this compound, by inhibiting α-amylase, could potentially influence these cellular processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with the α-amylase enzyme . This binding inhibits the enzyme’s activity, thereby reducing the breakdown of complex carbohydrates into glucose . This results in a more regulated and progressive release of glucose into the circulation .
Temporal Effects in Laboratory Settings
Molecular dynamic simulations indicate the stability of the compound-protein complex .
Metabolic Pathways
Its interaction with the α-amylase enzyme suggests it could influence carbohydrate metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{pyrido[2,3-d]pyrimidin-4-yl}azetidine typically involves multi-step organic reactions. One common approach is the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{pyrido[2,3-d]pyrimidin-4-yl}azetidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{pyrido[2,3-d]pyrimidin-4-yl}azetidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of cancer and inflammatory diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.
Pyrido[2,3-d]pyrimidin-7-one: Noteworthy for its tyrosine kinase inhibitory activity.
Pyrimidino[4,5-d][1,3]oxazine: Exhibits a range of biological activities, including antimicrobial and anti-inflammatory properties.
Uniqueness
3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{pyrido[2,3-d]pyrimidin-4-yl}azetidine is unique due to its combination of heterocyclic structures, which may confer distinct biological activities and therapeutic potential. Its structural complexity also makes it a valuable scaffold for the development of new drugs and materials.
Properties
IUPAC Name |
4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]pyrido[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5/c1-3-12-7-21(8-13(12)4-1)14-9-22(10-14)17-15-5-2-6-18-16(15)19-11-20-17/h2,5-6,11-14H,1,3-4,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKEVKVZJUKSTAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)C3CN(C3)C4=NC=NC5=C4C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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